(+)-4-Hydroxypropranolol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

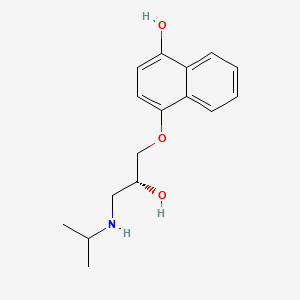

(+)-4-Hydroxypropranolol is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

1. Beta-Adrenoceptor Blocking Activity

(+)-4-Hydroxypropranolol functions as a potent beta-adrenoceptor antagonist, similar to its parent compound propranolol. Research indicates that it effectively antagonizes isoprenaline-induced increases in heart rate and blood pressure in animal models, including cats and guinea pigs . This property makes it useful in treating conditions like hypertension and anxiety.

2. Intrinsic Sympathomimetic Activity

Interestingly, this compound also exhibits intrinsic sympathomimetic activity (ISA). In studies involving catecholamine-depleted rats, the compound increased heart rate, suggesting that it can stimulate beta-receptors under certain conditions . This dual action could provide therapeutic advantages in specific patient populations where traditional beta-blockers may lead to bradycardia or other adverse effects.

3. Membrane Stabilizing Activity

The compound demonstrates membrane stabilizing effects, which can be beneficial in managing arrhythmias. In anesthetized dog models, this compound showed dose-dependent decreases in heart rate and myocardial contractility, indicating its potential utility in cardiac care .

Biotransformation Studies

1. Enantioselective Biotransformation

Recent studies have utilized endophytic fungi for the enantioselective biotransformation of propranolol into this compound. For instance, Glomerella cingulata was shown to convert (-)-(S)-propranolol to (-)-(S)-4-hydroxypropranolol with high efficiency . This biotransformation process is significant for producing enantiomerically pure compounds for pharmacological research and applications.

2. Analytical Techniques

The development of analytical methods, such as capillary electrophoresis (CE), has facilitated the study of the biotransformation pathways of propranolol and its metabolites, including this compound. These methods enable researchers to investigate the metabolic fate of drugs and their pharmacologically active metabolites in various biological systems .

Therapeutic Applications

1. Cardiovascular Conditions

Given its beta-blocking properties, this compound is being explored for its efficacy in treating cardiovascular diseases. Its ability to reduce heart rate while providing some sympathomimetic effects could make it suitable for managing conditions like angina or heart failure where a balance between beta-blockade and cardiac output is necessary .

2. Anxiety Disorders

The anxiolytic effects of propranolol are well-documented, and as a metabolite, this compound may contribute to these effects. Its pharmacological profile suggests potential use in treating anxiety disorders by mitigating physical symptoms associated with anxiety without causing excessive sedation or bradycardia .

Data Summary Table

Case Studies

1. Clinical Observations

Clinical studies have noted that patients treated with propranolol exhibit varying responses based on individual metabolism of the drug into its active metabolites like this compound. Understanding these metabolic pathways can inform personalized medicine approaches for treating cardiovascular diseases and anxiety.

2. Biotransformation Research

Research into the biotransformation of propranolol using endophytic fungi not only highlights the potential for sustainable drug production but also opens avenues for discovering new metabolites with unique pharmacological profiles . Such findings can lead to innovative therapeutic strategies utilizing natural products.

Propriétés

Numéro CAS |

76792-97-7 |

|---|---|

Formule moléculaire |

C16H21NO3 |

Poids moléculaire |

275.34 g/mol |

Nom IUPAC |

4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m1/s1 |

Clé InChI |

CWEPACWBWIOYID-GFCCVEGCSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |

SMILES isomérique |

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O |

SMILES canonique |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.